N-(1-Methyl-2-pyrrolidinylidene)-p-toluenesulfonamide
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Overview
Description
N-(1-Methyl-2-pyrrolidinylidene)-p-toluenesulfonamide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its distinct chemical behavior and potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-2-pyrrolidinylidene)-p-toluenesulfonamide typically involves the reaction of p-toluenesulfonyl chloride with 1-methyl-2-pyrrolidinone under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include maintaining a controlled temperature and using an appropriate solvent to ensure the reaction proceeds efficiently .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques to optimize yield and purity. This can include the use of continuous flow reactors and automated systems to precisely control reaction parameters and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-(1-Methyl-2-pyrrolidinylidene)-p-toluenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives .
Scientific Research Applications
N-(1-Methyl-2-pyrrolidinylidene)-p-toluenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products
Mechanism of Action
The mechanism of action of N-(1-Methyl-2-pyrrolidinylidene)-p-toluenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(1-Methyl-2-pyrrolidinylidene)-p-toluenesulfonamide include:
- N-(1-Methyl-2-pyrrolidinylidene)-N’-phenyl-1-pyrrolidinecarboximidamide
- 4,6-Dimethyl-N-(1-methyl-2-pyrrolidinylidene)-2-pyridinamine .
Uniqueness
This compound is unique due to its specific structural features and the range of reactions it can undergo. Its distinct chemical behavior makes it valuable in various research and industrial applications, setting it apart from similar compounds .
Biological Activity
N-(1-Methyl-2-pyrrolidinylidene)-p-toluenesulfonamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its sulfonamide group, which is known for various biological activities, including antibacterial and anti-inflammatory effects. The molecular structure can be represented as follows:
- Chemical Formula : C11H14N2O2S
- Molecular Weight : 246.30 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- KLF2 Modulation : Research indicates that compounds in the same class can enhance the expression of the transcription factor KLF2, which plays a crucial role in regulating inflammatory responses and endothelial function. Increased KLF2 levels have been associated with reduced production of inflammatory cytokines and improved vascular health .
- Inhibition of Inflammatory Pathways : The compound may inhibit pathways associated with TNF-α-mediated inflammation, leading to a decrease in surface adhesion molecules on endothelial cells, thereby reducing leukocyte adhesion and migration .
Anti-inflammatory Effects
Studies have shown that this compound exhibits significant anti-inflammatory properties:
- In Vitro Studies : In cultured human monocytes and endothelial cells, the compound has been shown to reduce the secretion of pro-inflammatory cytokines such as IL-6 and MCP-1 in response to inflammatory stimuli .
- In Vivo Studies : Animal models have demonstrated that administration of the compound leads to decreased disease progression in models of atherosclerosis, suggesting its potential as a therapeutic agent for cardiovascular diseases .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest:
- Absorption and Metabolism : The compound is readily absorbed and metabolized through hepatic pathways, with elimination primarily occurring via renal excretion. Studies indicate a non-linear elimination pattern, which could influence dosing regimens in clinical settings .
Case Studies
Several case studies have explored the biological activity and therapeutic potential of related compounds:
- Atherosclerosis Model : In a murine model, treatment with this compound resulted in significant reductions in lesion size and inflammatory markers compared to control groups. Histological analysis confirmed reduced macrophage infiltration in treated animals .
- Human Clinical Trials : Initial trials involving similar sulfonamide derivatives have shown promise in managing chronic inflammatory conditions, with patients reporting reduced symptoms and improved quality of life indicators .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Parameter | Observation |
---|---|
KLF2 Expression | Increased in response to treatment |
Cytokine Levels (IL-6) | Decreased following treatment |
Leukocyte Adhesion | Significantly reduced |
Atherosclerosis Lesion Size | Reduced compared to control |
Pharmacokinetics | Non-linear elimination; renal excretion |
Properties
IUPAC Name |
(NZ)-4-methyl-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-10-5-7-11(8-6-10)17(15,16)13-12-4-3-9-14(12)2/h5-8H,3-4,9H2,1-2H3/b13-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSHFRBMXMFKSH-SEYXRHQNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2CCCN2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/CCCN2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19734-35-1 |
Source
|
Record name | Benzenesulfonamide, 4-methyl-N-(1-methyl-2-pyrrolidinylidene)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019734351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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